molecular formula C11H15ClN2O5 B1202116 5-(2-Chloroethyl)-2'-deoxyuridine CAS No. 90301-59-0

5-(2-Chloroethyl)-2'-deoxyuridine

Cat. No. B1202116
CAS RN: 90301-59-0
M. Wt: 290.7 g/mol
InChI Key: UUSHUCRHZYSZKI-DJLDLDEBSA-N
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Description

The compound “5-(2-Chloroethyl)-2’-deoxyuridine” seems to be a derivative of deoxyuridine, which is a modified form of the nucleoside uridine, replacing a hydroxyl group with a hydrogen atom .


Synthesis Analysis

While specific synthesis methods for “5-(2-Chloroethyl)-2’-deoxyuridine” were not found, related compounds such as “Bis(2-chloroethyl)amine” have been synthesized and studied .

Scientific Research Applications

Antiviral Applications

5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) has been identified as a potent antiviral nucleoside analogue. It shows significant and selective antiviral activity, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). CEDU has demonstrated inhibitory effects at very low concentrations, making it more effective than some reference compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) in vivo models. Its effectiveness against HSV-1-infected mice has been observed both intraperitoneally and orally (Griengl et al., 1985).

Mechanism of Action

CEDU's mechanism of action is intriguing. It is preferentially phosphorylated by HSV-infected cells compared to non-infected cells. The phosphorylated end product, CEDU 5'-triphosphate, acts as a competitive inhibitor of HSV-1 DNA polymerase activity and, to a lesser extent, cellular DNA polymerase alpha activity. This selective inhibition contributes to its antiviral potency (De Clercq et al., 1990).

Metabolic Pathways

Understanding the metabolism of CEDU is crucial in exploring its potential. Studies have shown the enzymatic splitting and metabolic elimination of CEDU in mice and rats. The compound undergoes rapid phosphorolysis and stereoselective oxidation, leading to the formation of various metabolites, providing insights into its biological processing (Szlnai et al., 1991).

Selective In Vitro and In Vivo Activities

CEDU's selective activity against HSV in both in vitro and in vivo settings highlights its therapeutic potential. It shows low minimum inhibitory concentrations (MICs) for HSV-1 and HSV-2. In in vivo studies, CEDU effectively suppressed the development of cutaneous HSV-1 lesions and reduced mortality in mice, demonstrating its efficacy at relatively low doses (De Clercq & Rosenwirth, 1985).

Mutagenic Potential

CEDU has been studied for its mutagenic potential. Research indicates that it induces gene mutations in certain contexts, notably in the bone marrow of Muta Mouse. These findings suggest that while CEDU has antiviral properties, it also possesses a mutagenic potential that could influence its therapeutic use (Staedtler et al., 2004).

properties

IUPAC Name

5-(2-chloroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSHUCRHZYSZKI-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501034152
Record name 5-(2-Chloroethyl)-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloroethyl)-2'-deoxyuridine

CAS RN

90301-59-0
Record name 5-(2-Chloroethyl)-2′-deoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90301-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloroethyl)-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090301590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Chloroethyl)-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-CHLOROETHYL)-2'-DEOXYURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1SZ5QC7QD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
E De Clercq, B Rosenwirth - Antimicrobial agents and …, 1985 - Am Soc Microbiol
5-(2-Chloroethyl)-2'-deoxyuridine (CEDU), 5-(3-chloropropyl)-2'-deoxyuridine (CPDU), and 5-(2-chloroethyl)-2'-deoxycytidine (CEDC) were evaluated for activity against herpes simplex …
Number of citations: 56 journals.asm.org
W Suter, U Plappert-Helbig, S Glowienke… - Mutation Research …, 2004 - Elsevier
5-(2-Chloroethyl)-2′-deoxyuridine (CEDU) had been developed for the treatment of herpes simplex infections. In the Salmonella reverse mutation test, the compound was found to be …
Number of citations: 9 www.sciencedirect.com
E De Clercq, R Bernaerts, A Merta… - Molecular pharmacology, 1990 - Citeseer
5-(2-Chloroethyl)-2’-deoxyuridine(CEDU) is a potent and selec-tive inhibitor of the replication of herpes simplex virus type 1 (HSV-1). CEDU is preferentially phosphorylated by HSV-…
Number of citations: 8 citeseerx.ist.psu.edu
F Staedtler, W Suter, HJ Martus - Mutation Research/Fundamental and …, 2004 - Elsevier
5-(2-Chloroethyl)-2′-deoxyuridine (CEDU) is a pyrimidine nucleoside analogue formerly in development for the treatment of herpes simplex virus infections. The compound proved …
Number of citations: 8 www.sciencedirect.com
I Szlnai, Z Veres, K Ganzler, J Hegedus-Vajda… - European journal of …, 1991 - Springer
The enzymatic splitting and metabolic elimination of anti-viral agent 5-(2-chloroethyl)-2′-deoxyuridine [CEDU] have been studied. For elucidation of structures of metabolites, several …
Number of citations: 6 link.springer.com
B Rosenwirth, H Griengl, E Wanek, E De Clercq - Antiviral Research, 1985 - Elsevier
Recently, the synthesis and biological properties of a new class of S-substituted pyrimidine nucleoside analogues, ie with a 2-haloalkyl group as the CS substituent, have been …
Number of citations: 12 www.sciencedirect.com
I Szinai, E De Clercq - Drug metabolism and disposition, 1989 - Citeseer
When the selective anti-herpes agent [2-14C]-5-(2-chloroethyl)-2’-deoxyundine([14C] CEDU) was administered as a single oral dose to mice, 87.9% of the radioactivity was excreted in …
Number of citations: 5 citeseerx.ist.psu.edu
C Desgranges, E De Clercq, G Razaka… - Biochemical …, 1986 - Elsevier
In the rat, the highly potent anti-herpes drug (E)-5-(2-bromovinyl)-2′-deoxyuridine (BVdUrd) is rapidly converted to its base (E)-5-(2-bromovinyl)uracil (BVUra) through the action of …
Number of citations: 15 www.sciencedirect.com
AM Cheraghali, R Kumar, L Wang, EE Knaus… - Biochemical …, 1994 - Elsevier
Diastereomers of 5-ethyl-5-halo-6-methoxy-5,6-dihydro-2′-deoxyuridine were synthesized by the regiospecific addition of XOMe (X = Br, Cl) to the 5,6-olefinic bond of 5-ethyl-2′-…
Number of citations: 17 www.sciencedirect.com
R Kumar, LI Wiebe, EE Knaus - Journal of medicinal chemistry, 1993 - ACS Publications
I, Br, Cl) to the vinyl substituent of 5-vinyI-2'-deoxyuridine. Treatment of the 5-(l-azido-2-iodoethyl) compound (3a) with H2 and 10% Pd/C yielded the S-(l-azidoethyl)(4) and 5-(l-…
Number of citations: 36 pubs.acs.org

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